Isotopic Purity ≥99 atom % D Minimizes D0 Carryover and Isotopic Cross-Talk Relative to D3 Analogs
Rosuvastatin D6 Sodium is routinely supplied with isotopic purity specifications of ≥99 atom % D (or ≥98 atom % D across vendors), as verified by mass spectrometric analysis of normalized isotopic intensity distribution . This contrasts sharply with Rosuvastatin D3 Sodium, where HPLC purity is specified only as ≥90%, and detailed isotopic distribution data (d0/d1/d2/d3 ratios) are not consistently provided in commercial specifications . The D6 analog's high enrichment minimizes D0 (unlabeled) carryover to <1%, ensuring accurate quantification of low-abundance analytes without isotopic interference from the internal standard itself. Quantitative isotopic distribution analysis from one vendor lot demonstrated normalized intensities of d0: 0.31%, d1: 0.21%, d2: 0.08%, d3: 0.09%, d4: 0.34%, d5: 1.05%, and d6: 97.91% .
| Evidence Dimension | Isotopic purity specification and D0 carryover |
|---|---|
| Target Compound Data | Isotopic purity ≥99 atom % D; D0 carryover <1%; d6 enrichment 97.91% in representative lot |
| Comparator Or Baseline | Rosuvastatin D3 Sodium: HPLC purity ≥90%; no isotopic distribution data provided |
| Quantified Difference | Minimum 9 percentage point purity advantage; verified d6 enrichment >97% vs. unspecified D3 enrichment |
| Conditions | Certificates of Analysis; NMR and MS characterization; vendor specifications |
Why This Matters
Higher isotopic purity directly reduces D0 interference in the analyte quantification channel, improving lower limit of quantification (LLOQ) and method robustness for low-concentration pharmacokinetic samples.
